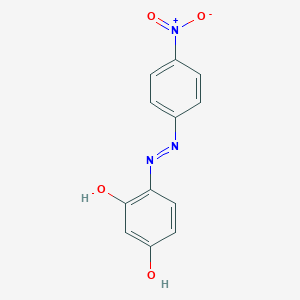

4-(4-Nitrofenilazo)resorcinol

Descripción general

Descripción

Magneson, also known as Azo violet or 4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol, is an azo compound with the chemical formula C12H9N3O4 . It is used commercially as a violet dye and experimentally as a pH indicator . It appears yellow below pH 11 and violet above pH 13 . It also turns deep blue in the presence of magnesium salt in a slightly alkaline, or basic, environment .

Synthesis Analysis

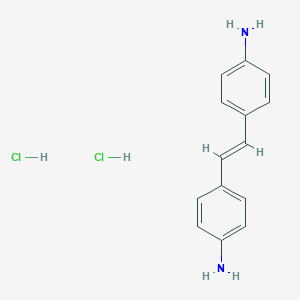

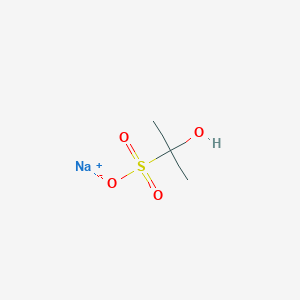

Azo violet can be synthesized by reacting 4-nitroaniline with nitrous acid to produce a diazonium intermediate. This intermediate is then reacted with resorcinol, dissolved in a sodium hydroxide solution, via an azo coupling reaction . This is consistent with the generalized strategy for preparing azo dyes .Molecular Structure Analysis

Magneson has a molecular formula of C12H9N3O4, an average mass of 259.218 Da, and a mono-isotopic mass of 259.059296 Da .Chemical Reactions Analysis

Magneson is known to react with magnesium hydroxide in a basic solution to produce a blue lake . This reaction is used in the Magneson reagent test to determine the presence of magnesium in a solution .Physical And Chemical Properties Analysis

Magneson is a dark red to brown crystalline powder with a density of 1.45 g/cm3 . It is soluble in water (1 g/L H2O) and ethanol (4 g/L Ethanol) .Aplicaciones Científicas De Investigación

Detección de Magnesio

Magneson: es ampliamente utilizado como reactivo de prueba de punto para la detección de magnesio. Cuando reacciona con hidróxido de magnesio (Mg(OH)₂) en una solución alcalina, forma un complejo azul distintivo, que es visualmente identificable . Esta aplicación es particularmente útil en ensayos bioquímicos donde la presencia de magnesio es un parámetro crítico.

Indicador de pH

Debido a sus propiedades de cambio de color, Magneson sirve como un indicador de pH. Se puede usar para determinar la acidez o basicidad de una solución observando el cambio de color a un nivel de pH específico, lo cual es crucial en diversos entornos de investigación química y biológica .

Cuantificación de Molibdeno

En química analítica, Magneson se utiliza para cuantificar la presencia de molibdeno. Forma un complejo rojo-violeta con el molibdeno, que se puede medir espectrofotométricamente. Esto es importante para estudios que involucran el papel del molibdeno en los sistemas biológicos o su impacto ambiental .

Histología y Hematología

En aplicaciones histológicas y hematológicas, Magneson se usa como agente colorante debido a sus propiedades de tinte. Puede ayudar en la visualización de componentes celulares o estructuras de tejidos, ayudando en el diagnóstico e investigación de diversas enfermedades .

Fabricación de Ensayos Diagnósticos

Magneson: se incorpora a la fabricación de ensayos diagnósticos. Sus propiedades colorimétricas se aprovechan para desarrollar ensayos que pueden indicar visualmente la presencia o concentración de analitos específicos en muestras biológicas .

Safety and Hazards

Magneson is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers The relevant papers retrieved discuss various aspects of Magneson, including its use in like-kind exchanges and reference resolution . These papers provide further insights into the applications and implications of Magneson in different contexts.

Mecanismo De Acción

Target of Action

The primary target of Magneson is magnesium ions (Mg^2+) . Magneson is used as a spot test reagent for the detection of magnesium .

Mode of Action

Magneson interacts with magnesium ions in an alkaline solution to form a blue lake . This color change is indicative of the presence of magnesium .

Biochemical Pathways

Magnesium plays a crucial role in many biochemical pathways, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .

Result of Action

The result of Magneson’s action is the formation of a blue lake in the presence of magnesium ions in an alkaline solution . This provides a visual indication of the presence of magnesium, making Magneson a useful tool in analytical chemistry .

Action Environment

The action of Magneson is influenced by the pH of the environment. It is most effective in an alkaline solution where it can readily interact with magnesium ions . Additionally, Magneson should be stored in a dry, cool, and well-ventilated place to maintain its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

4-(4-Nitrophenylazo)resorcinol plays a significant role in biochemical reactions, particularly in the detection and quantification of magnesium ions. It interacts with magnesium hydroxide (Mg(OH)₂) in alkaline solutions to form a blue lake, which is a key indicator of the presence of magnesium . This interaction is highly specific, making 4-(4-Nitrophenylazo)resorcinol a valuable tool in analytical chemistry. Additionally, it can form complexes with other metal ions such as nickel and manganese, which can be detected using flame atomic absorption spectrometry .

Cellular Effects

The effects of 4-(4-Nitrophenylazo)resorcinol on various cell types and cellular processes are not extensively documented. Its primary use as a reagent for detecting magnesium suggests that it may influence cellular magnesium levels, which are crucial for numerous cellular functions, including enzyme activity, DNA synthesis, and cellular signaling . Changes in magnesium levels can impact cell signaling pathways, gene expression, and cellular metabolism, although specific studies on 4-(4-Nitrophenylazo)resorcinol’s direct effects on these processes are limited.

Molecular Mechanism

At the molecular level, 4-(4-Nitrophenylazo)resorcinol exerts its effects through the formation of complexes with metal ions. The compound’s azo group (-N=N-) allows it to bind with metal ions, forming stable complexes that can be detected spectrophotometrically . This binding interaction is crucial for its role as a reagent in detecting magnesium and other metal ions. The formation of these complexes can also influence enzyme activity by either inhibiting or activating specific enzymes, depending on the metal ion involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-(4-Nitrophenylazo)resorcinol are important considerations. The compound is stable under normal storage conditions but may degrade over time when exposed to light and air . Long-term studies have shown that its effectiveness as a reagent can diminish with prolonged storage, necessitating proper storage conditions to maintain its reactivity. Additionally, the compound’s effects on cellular function may vary over time, with potential changes in its ability to form complexes with metal ions .

Dosage Effects in Animal Models

Studies on the dosage effects of 4-(4-Nitrophenylazo)resorcinol in animal models are limited. It is known that the compound can be toxic at high doses, with an oral LD50 of greater than 500 mg/kg in rats . At lower doses, it is used primarily for its diagnostic properties, but higher doses may lead to adverse effects, including potential toxicity to organs and disruption of normal cellular functions .

Metabolic Pathways

Its interaction with metal ions suggests that it may influence metabolic flux and metabolite levels by forming complexes with essential metal ions . These interactions can affect various metabolic processes, including those involving magnesium, nickel, and manganese, which are crucial for cellular metabolism and enzyme activity .

Transport and Distribution

The transport and distribution of 4-(4-Nitrophenylazo)resorcinol within cells and tissues are influenced by its ability to form complexes with metal ions. These complexes can be transported across cell membranes and distributed within different cellular compartments . The compound’s solubility in alkaline solutions also facilitates its distribution in biological systems, allowing it to reach target sites where it can interact with metal ions .

Subcellular Localization

The subcellular localization of 4-(4-Nitrophenylazo)resorcinol is primarily determined by its interactions with metal ions and its solubility properties. It can localize to specific cellular compartments where metal ions are present, such as the cytoplasm and organelles involved in metal ion metabolism . The compound’s ability to form stable complexes with metal ions also influences its activity and function within these compartments .

Propiedades

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-10-5-6-11(12(17)7-10)14-13-8-1-3-9(4-2-8)15(18)19/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPGYVQZGRJHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861621 | |

| Record name | Azo violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A solid insoluble in water; [Sax] | |

| Record name | Azo violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

74-39-5 | |

| Record name | Magneson | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magneson | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magneson | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azo violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YND5ZT5BS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Magneson I?

A1: The molecular formula of Magneson I is C12H9N3O5, and its molecular weight is 267.21 g/mol. []

Q2: What are the key spectroscopic characteristics of Magneson I?

A2: Magneson I exhibits characteristic UV-Vis absorption bands. In a complex with selenium, the maximum absorption wavelength is at 560 nm. [] Additionally, studies utilizing TDDFT calculations have revealed that the low-lying absorption bands in the UV-Vis spectra of Magneson I complexes with Fe(III) and Cr(III) are attributed to ligand-to-metal charge transfer (LMCT), ligand-to-ligand charge transfer (LLCT), and metal-to-ligand charge transfer (MLCT) transitions. [, ]

Q3: How does the structure of Magneson I relate to its function as a pH indicator?

A3: Magneson I exists in different forms depending on the pH of the solution. In acidic solutions, it exists predominantly in its protonated form, exhibiting a yellow color. As the pH increases, it undergoes deprotonation, leading to a color change to blue-violet in alkaline solutions. This color change is attributed to the change in the electronic structure and the resulting shift in the absorption spectrum upon deprotonation. [, ]

Q4: How does Magneson I interact with magnesium ions?

A4: In alkaline solutions, Magneson I forms a colored complex with magnesium ions. Studies suggest a 2:1 molar ratio of Magneson I to magnesium hydroxide in the complex. This complex formation is pH-dependent and reversible. []

Q5: Can you describe the interaction between Magneson I and selenium?

A5: Magneson I forms a stable complex with Se(IV) in a borax buffer solution at pH 9.6. This complex has a maximum absorption wavelength at 560 nm and has been utilized for the spectrophotometric determination of selenium. []

Q6: How is Magneson I used to detect elastic fibers in tissues?

A6: Magneson II, a related compound, has been successfully employed for the histological detection of magnesium in elastic fibers. Studies indicate that the magnesium content within these fibers is sufficient for detection using reagents like Magneson II. []

Q7: What is the role of Magneson I in the catalytic determination of iridium?

A7: Magneson II is utilized as a probe in the catalytic determination of trace iridium. The method relies on the ability of iridium to catalyze the decomposition of hydrogen peroxide in a basic solution, which subsequently leads to the fading of the Magneson II color. The rate of this fading is proportional to the concentration of iridium, enabling its quantification. []

Q8: How is Magneson I employed in analytical chemistry?

A8: Magneson I is a versatile reagent in analytical chemistry, finding applications in both qualitative and quantitative analyses. It serves as a pH indicator, a spectrophotometric reagent for detecting metal ions like magnesium and selenium, and a probe in catalytic determinations of elements like iridium. [, , , , , , ]

Q9: What role does Magneson play in material science?

A9: Magneson derivatives have been incorporated into polymers, leading to the creation of novel materials. For instance, Magneson II has been used as a chromophore in the synthesis of soluble, rigid-rod polyimides. [] Furthermore, it has been integrated into amphiphilic linear-dendritic diblock copolymers, showcasing its potential in developing drug delivery systems. []

Q10: How is Magneson I utilized in environmental science?

A10: Research has explored the potential of Bacillus sp. AZ28 to biodegrade azo dyes, including Magneson I, present in textile wastewater. This highlights the potential role of Bacillus sp. AZ28 in the bioremediation of environments contaminated with azo dyes. []

Q11: How is computational chemistry employed in studying Magneson I?

A11: Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), have been instrumental in understanding the electronic structure and spectroscopic properties of Magneson I and its metal complexes. These calculations provide insights into the electronic transitions responsible for the observed UV-Vis absorption spectra. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]oct-3-en-2-one, 4-hydroxy-3-[[2-[(2-methoxyethoxy)methyl]-6-(trifluoromethyl)-3-pyridinyl]carbonyl]-](/img/structure/B213067.png)

![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B213094.png)

![2-[[3-[2-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B213101.png)